molecular formula C16H11F3N2O3S2 B13790536 10-Methyl-9-isothiocyanatoacridinium triflate

10-Methyl-9-isothiocyanatoacridinium triflate

Katalognummer: B13790536
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: MGNHVHXHAXNDMV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl-9-isothiocyanatoacridinium triflate is a chemical compound with the molecular formula C16H11F3N2O3S2 and a molecular weight of 400.4. It is known for its applications in fluorescence studies and various scientific research fields .

Vorbereitungsmethoden

The synthesis of 10-Methyl-9-isothiocyanatoacridinium triflate typically involves the reaction of 10-methylacridinium with thiophosgene to introduce the isothiocyanate group. The resulting compound is then treated with trifluoromethanesulfonic acid to obtain the triflate salt. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

10-Methyl-9-isothiocyanatoacridinium triflate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The acridinium core can participate in redox reactions, although specific conditions and reagents vary.

    Hydrolysis: The isothiocyanate group can hydrolyze under acidic or basic conditions to form amines and carbon dioxide.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .

Wissenschaftliche Forschungsanwendungen

10-Methyl-9-isothiocyanatoacridinium triflate is widely used in scientific research, particularly in:

    Fluorescence Studies: It serves as a fluorescent probe due to its strong emission properties.

    Bioconjugation: The isothiocyanate group allows for easy conjugation with biomolecules, making it useful in labeling proteins and nucleic acids.

    Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a diagnostic tool in imaging studies.

Wirkmechanismus

The mechanism of action of 10-Methyl-9-isothiocyanatoacridinium triflate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the fluorescence properties of the compound, making it useful for detecting and studying biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 10-Methyl-9-isothiocyanatoacridinium triflate include:

    9-Isothiocyanatoacridine: Lacks the methyl group at the 10th position, resulting in different reactivity and fluorescence properties.

    10-Methylacridinium triflate: Does not have the isothiocyanate group, limiting its use in bioconjugation.

    9-Isothiocyanato-10-methylacridinium chloride: Similar structure but different counterion, which can affect solubility and reactivity.

This compound is unique due to its combination of the isothiocyanate group and the acridinium core, providing both strong fluorescence and reactivity for bioconjugation.

Eigenschaften

Molekularformel

C16H11F3N2O3S2

Molekulargewicht

400.4 g/mol

IUPAC-Name

9-isothiocyanato-10-methylacridin-10-ium;trifluoromethanesulfonate

InChI

InChI=1S/C15H11N2S.CHF3O3S/c1-17-13-8-4-2-6-11(13)15(16-10-18)12-7-3-5-9-14(12)17;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

MGNHVHXHAXNDMV-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=C=S.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.